(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
This compound is a type of pyrrolidinecarboxylic acid, which is a class of compounds containing a pyrrolidine ring which bears a carboxylic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, a carboxylic acid group, and a tert-butoxy group .Chemical Reactions Analysis
Pyrrolidinecarboxylic acids can undergo various reactions, including decarboxylation and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Environmental Remediation and Fate
Sorption to Soil and Minerals : Research has shown that phenoxy herbicides like 2,4-D exhibit sorption behavior in soil and minerals, influenced by soil parameters such as pH and organic carbon content. These findings may guide environmental remediation efforts involving similar phenolic compounds (Werner, Garratt, & Pigott, 2012).
Biodegradation in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE) biodegradation provide insights into the fate of similar tert-butyl substituted compounds in environmental matrices, highlighting the role of microbial degradation in mitigating pollution (Thornton et al., 2020).
Pharmaceutical Applications
- Antioxidant and Bioactive Properties : Phenolic compounds like p-Coumaric acid demonstrate significant bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects. These properties suggest the potential of similar compounds for pharmaceutical use (Pei, Ou, Huang, & Ou, 2016).
Industrial and Chemical Synthesis
Catalysis in Organic Synthesis : The utilization of metal cation-exchanged clays as catalysts in organic synthesis, including reactions involving phenolic compounds, underscores the versatility of similar compounds in facilitating selective organic transformations (Tateiwa & Uemura, 1997).
Synthetic and Biotechnological Routes : Lactic acid production from biomass exemplifies the biotechnological conversion of organic compounds into valuable chemicals, highlighting the potential of similar processes for the synthesis of phenolic compounds and their derivatives (Gao, Ma, & Xu, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4S)-4-(2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)14-9-7-8-10-16(14)25-13-11-15(17(22)23)21(12-13)18(24)26-20(4,5)6/h7-10,13,15H,11-12H2,1-6H3,(H,22,23)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFQPSTUKYRWNU-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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